molecular formula C12H11BrIN B8155882 5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole

5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole

Cat. No.: B8155882
M. Wt: 376.03 g/mol
InChI Key: ODOQUCLMEMFICQ-UHFFFAOYSA-N
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Description

5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole is a halogenated indole derivative. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and iodine atoms in the compound makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole typically involves the halogenation of an indole precursor. One common method is the bromination of 1-cyclopropylmethyl-3-iodo-1H-indole using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-bromination.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available indole derivatives. The process often includes halogenation, cyclopropylmethylation, and purification steps to achieve high yields and purity. Advanced techniques such as continuous flow chemistry and biocatalysis may also be employed to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in medicinal chemistry and material science .

Scientific Research Applications

5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms can form halogen bonds with biological macromolecules, influencing their structure and function. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-methyl-3-iodo-1H-indole
  • 5-Bromo-1-ethyl-3-iodo-1H-indole
  • 5-Bromo-1-propyl-3-iodo-1H-indole

Uniqueness

5-Bromo-1-cyclopropylmethyl-3-iodo-1H-indole is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive compounds with enhanced potency and selectivity .

Properties

IUPAC Name

5-bromo-1-(cyclopropylmethyl)-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrIN/c13-9-3-4-12-10(5-9)11(14)7-15(12)6-8-1-2-8/h3-5,7-8H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODOQUCLMEMFICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C3=C2C=CC(=C3)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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